

In-Depth Technical Guide: Antitumor Agent-129 (Compound 68)

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Compound of Interest

Compound Name: Antitumor agent-129

Cat. No.: B12383349

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Introduction

Antitumor agent-129, also referred to as Compound 68, is a novel thiazolidin-4-one sulfone derivative identified as a potent inhibitor of osteosarcoma (OS) cell proliferation. This compound emerged from a structure-activity relationship (SAR) study aimed at improving the pharmacokinetic profile of a preceding lead compound, (R)-8i. Due to its significant in vitro potency, enhanced metabolic stability, and excellent in vivo bioavailability and efficacy, **Antitumor agent-129** (Compound 68) represents a promising candidate for further preclinical and clinical development for the treatment of osteosarcoma. This guide provides a comprehensive overview of its chemical structure, properties, and the experimental methodologies used in its initial characterization.

Chemical Structure and Properties

Antitumor agent-129 (Compound 68) is a thiazolidin-4-one sulfone derivative. While the precise chemical structure is proprietary to the publishing research institution, its development from the lead compound (R)-8i, a 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivative, provides

insight into its core scaffold. The key structural modifications leading to Compound 68 were designed to enhance metabolic stability and bioavailability.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative properties of **Antitumor agent-129** (Compound 68) is presented in the table below.

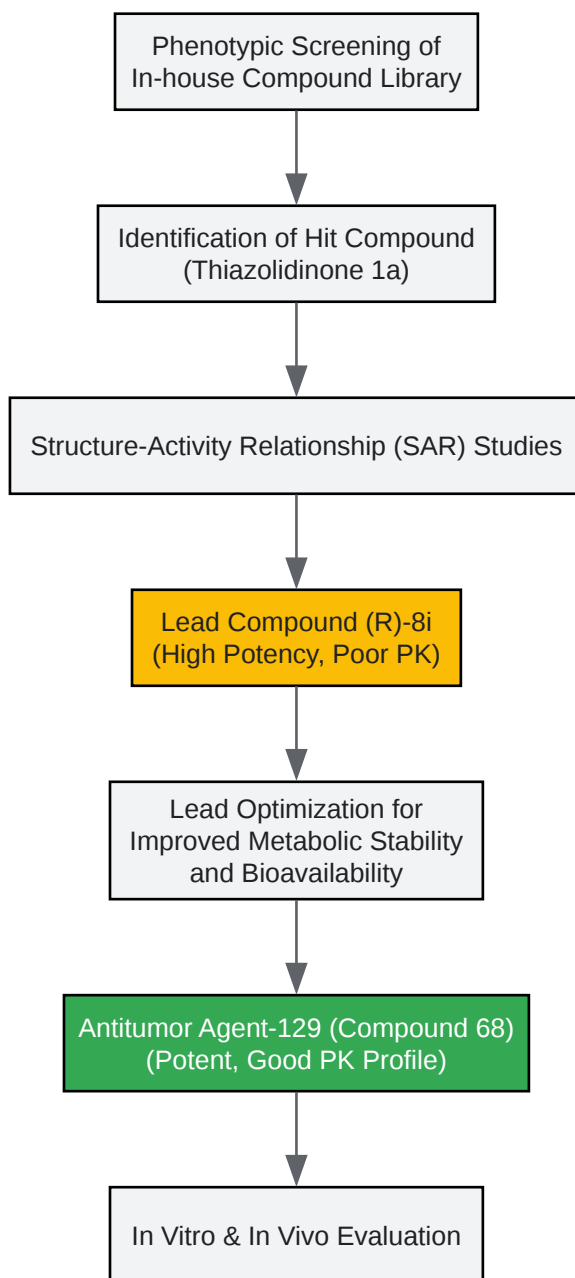
Property	Value	Source
Molecular Formula	Not publicly available	-
Molecular Weight	Not publicly available	-
In Vitro Potency (IC50)	0.217 μ M	[1]
Metabolic Stability (T1/2)	73.8 min (in mouse liver microsomes)	[1]
In Vivo Bioavailability (F)	115% (intraperitoneal administration)	[1]
In Vivo Efficacy	44.6% tumor growth inhibition in BALB/c mice	[1]

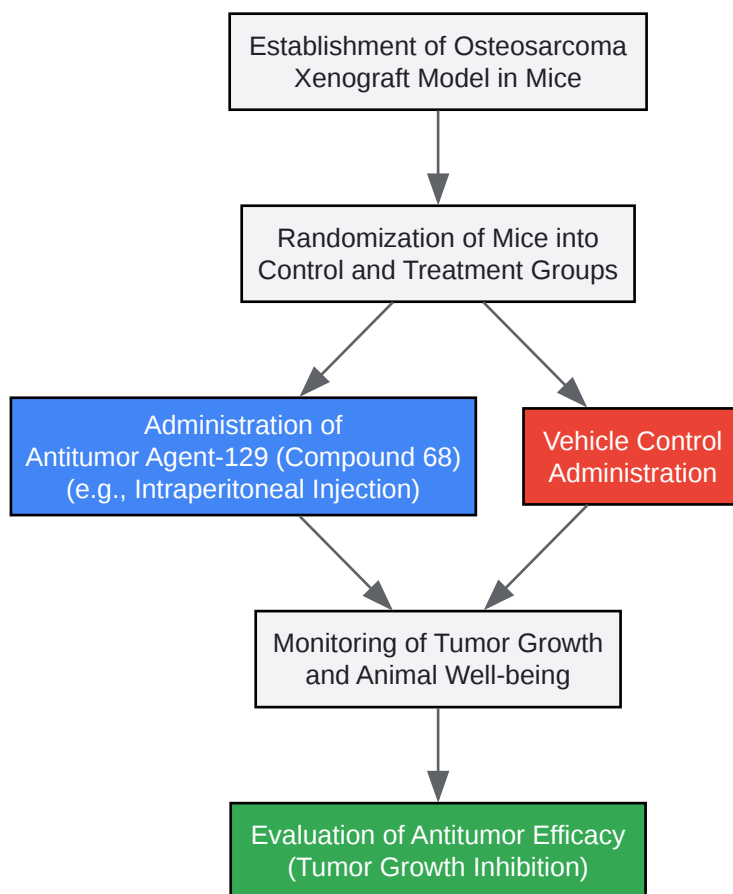
Mechanism of Action and Signaling Pathway

The precise molecular target and signaling pathway of **Antitumor agent-129** (Compound 68) have not been fully elucidated. Its discovery through phenotypic screening suggests that it inhibits osteosarcoma cell proliferation effectively, though the exact mechanism remains an area for further investigation.

A preliminary investigation into a related lead compound, (R)-8i, indicated that its antitumor effects are independent of p53 and myoferlin (MYOF). It is plausible that **Antitumor agent-129** (Compound 68) shares this characteristic, suggesting a mechanism of action that diverges from common tumor suppressor pathways.

The development of **Antitumor agent-129** (Compound 68) was driven by a phenotypic screening approach, as illustrated in the workflow below.





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References

- 1. Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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